Physical and chemical properties of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate
Physical and chemical properties of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate
This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this versatile building block in their synthetic endeavors. This document delves into the compound's structural features, reactivity, and provides field-proven insights into its synthesis and characterization.
Introduction
tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate is a bifunctional molecule incorporating a lipophilic tert-butoxycarbonyl (Boc) protecting group and a hydrophilic 3-methoxyazetidine moiety. The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The azetidine ring, a four-membered heterocyclic amine, is a privileged scaffold in drug discovery, often imparting desirable pharmacokinetic properties such as improved solubility and metabolic stability. The Boc-protected aminoethyl side chain allows for selective deprotection and further functionalization, providing a key handle for molecular elaboration.
This guide will elucidate the core characteristics of this compound, offering a practical framework for its application in research and development.
Physicochemical Properties
Precise experimental data for the physical properties of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate is not extensively available in the public domain. However, based on its structure and data for analogous compounds, the following properties can be predicted. The hydrochloride salt is the commercially available form.
| Property | Value (for Hydrochloride Salt) | Remarks and Citations |
| CAS Number | 2940955-58-6 | [1][2] |
| Molecular Formula | C₁₁H₂₃ClN₂O₃ | [1][2] |
| Molecular Weight | 266.76 g/mol | [1][2] |
| Appearance | Predicted to be a white to off-white solid. | Based on typical appearance of similar compounds. |
| Melting Point | Not available. | Likely a crystalline solid with a defined melting point. |
| Boiling Point | Not available. | Decomposition may occur at high temperatures. |
| Solubility | Predicted to be soluble in water, methanol, and other polar organic solvents. | The hydrochloride salt form enhances aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 59.59 Ų | A computed value, suggesting moderate cell permeability.[2] |
| logP | 1.3114 | A computed value, indicating a balance of lipophilicity and hydrophilicity.[2] |
Chemical Properties and Reactivity
The chemical behavior of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate is primarily dictated by the interplay of the N-Boc group and the azetidine ring.
The N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its robustness under many reaction conditions and its facile removal under acidic conditions.
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Stability : The N-Boc group is stable to a wide range of nucleophiles and basic conditions.[3] This orthogonality allows for selective manipulation of other functional groups within the molecule without affecting the protected amine. It is also generally stable to mild heating.[4]
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Reactivity (Deprotection) : The key reactivity of the N-Boc group is its lability under acidic conditions.[3][5] Treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent, efficiently cleaves the Boc group to reveal the primary amine. The mechanism involves the formation of a stable tert-butyl cation.
The Azetidine Ring
The 3-methoxyazetidine moiety is a key structural feature. The tertiary amine within the azetidine ring is nucleophilic and can participate in various reactions such as alkylation, acylation, and reductive amination, assuming it is not protonated under the reaction conditions. The methoxy group at the 3-position is generally stable but could be susceptible to cleavage under harsh acidic conditions.
Synthesis and Manufacturing
A plausible and efficient synthesis of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate would involve a two-step process starting from commercially available 3-methoxyazetidine. This approach leverages a well-established method for the N-alkylation of amines.
Synthetic Workflow
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate
This step involves the nucleophilic substitution of the bromide from tert-butyl (2-bromoethyl)carbamate by the secondary amine of 3-methoxyazetidine.
-
Causality behind Experimental Choices :
-
Base : A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting azetidine, which would render it non-nucleophilic.
-
Solvent : A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature : The reaction is typically performed at room temperature to slightly elevated temperatures to ensure a reasonable reaction rate without promoting side reactions.
-
-
Protocol :
-
To a solution of 3-methoxyazetidine (1.0 eq) in acetonitrile, add triethylamine (1.5 eq).
-
To this stirring solution, add a solution of tert-butyl (2-bromoethyl)carbamate (1.05 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate.
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Step 2: Formation of the Hydrochloride Salt
For improved handling and solubility, the free base is often converted to its hydrochloride salt.
-
Protocol :
-
Dissolve the purified free base in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum.
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Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the different proton environments in the molecule.
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A sharp singlet at approximately 1.45 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protecting group.[6]
-
Multiplets for the protons of the azetidine ring, typically in the range of 3.0-4.5 ppm.[7][8][9]
-
A singlet for the methoxy group protons around 3.3 ppm.
-
Multiplets for the two methylene groups of the ethyl chain.
-
A broad singlet for the carbamate N-H proton, which may be exchangeable with D₂O.
-
-
¹³C NMR : The carbon NMR spectrum will show distinct signals for each carbon atom. Key expected signals include:
-
The quaternary carbon of the tert-butyl group around 80 ppm.
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The carbonyl carbon of the carbamate at approximately 156 ppm.
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Carbons of the azetidine ring and the ethyl chain in the aliphatic region.
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The methoxy carbon around 50-60 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A strong C=O stretching vibration for the carbamate group around 1680-1700 cm⁻¹.
-
An N-H stretching vibration for the carbamate at approximately 3300-3400 cm⁻¹.
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C-H stretching vibrations for the aliphatic and tert-butyl groups in the region of 2850-3000 cm⁻¹.
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C-O stretching for the ether and carbamate groups between 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ in the positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Research and Drug Development
tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility lies in the ability to selectively deprotect the primary amine and further elaborate the structure.
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Introduction of a Substituted Azetidine Moiety : This compound serves as a convenient reagent to introduce the 3-methoxyazetidin-1-ylethyl group into a target molecule. This can be achieved by deprotecting the Boc group and reacting the resulting primary amine with an appropriate electrophile.
-
Scaffold for Library Synthesis : Due to its bifunctional nature, it is an ideal starting material for the creation of chemical libraries for high-throughput screening. The azetidine nitrogen and the deprotected primary amine can be functionalized in a combinatorial fashion.
-
Development of Novel Therapeutics : The 3-substituted azetidine motif is present in a number of clinical candidates and approved drugs. The use of this intermediate can facilitate the synthesis of novel analogs of existing drugs or the development of entirely new chemical entities.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate and its hydrochloride salt.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.
Conclusion
tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate is a strategically designed synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined chemical properties, particularly the orthogonal nature of the N-Boc protecting group and the reactive azetidine nitrogen, allow for its versatile application in the construction of complex molecular architectures. This guide provides a foundational understanding of its properties, a plausible synthetic route, and key analytical characterization data to enable its effective use in the laboratory.
References
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The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (URL: [Link])
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Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. (URL: [Link])
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